molecular formula C14H23ClN2O2 B4920382 N-[2-(diethylamino)ethyl]-2-phenoxyacetamide;hydrochloride

N-[2-(diethylamino)ethyl]-2-phenoxyacetamide;hydrochloride

Cat. No.: B4920382
M. Wt: 286.80 g/mol
InChI Key: NPEHDRFRJVRKFT-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-2-phenoxyacetamide;hydrochloride is a chemical compound with a complex structure that includes both diethylamino and phenoxyacetamide groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used in research due to its unique chemical properties and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(diethylamino)ethyl]-2-phenoxyacetamide;hydrochloride typically involves the reaction of 2-phenoxyacetic acid with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-[2-(diethylamino)ethyl]-2-phenoxyacetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of phenoxyacetic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated phenoxyacetamide derivatives.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-2-phenoxyacetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antiarrhythmic agent.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-2-phenoxyacetamide;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating ion channels and receptors, leading to changes in cellular activity. The exact pathways and targets are still under investigation, but it is known to affect the excitability and conductance of myocardial cells, making it a potential antiarrhythmic agent.

Comparison with Similar Compounds

N-[2-(diethylamino)ethyl]-2-phenoxyacetamide;hydrochloride can be compared with similar compounds such as:

    Procainamide: Another antiarrhythmic agent with a similar structure but different pharmacological properties.

    Lidocaine: A local anesthetic with antiarrhythmic properties, structurally related but with distinct differences in its mechanism of action.

    Diethylaminoethyl methacrylate: A polymerizable compound used in the production of pH-sensitive polymers.

Uniqueness: this compound is unique due to its combination of diethylamino and phenoxyacetamide groups, which confer specific chemical and biological properties. Its potential as an antiarrhythmic agent and its versatility in various research applications make it a valuable compound in scientific studies.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-phenoxyacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c1-3-16(4-2)11-10-15-14(17)12-18-13-8-6-5-7-9-13;/h5-9H,3-4,10-12H2,1-2H3,(H,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEHDRFRJVRKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)COC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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